molecular formula C16H12FN3O4S B2716973 3-fluoro-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 886927-57-7

3-fluoro-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No. B2716973
CAS RN: 886927-57-7
M. Wt: 361.35
InChI Key: SKMNONDRJMQLDM-UHFFFAOYSA-N
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Description

“3-fluoro-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide” is a chemical compound . It is also known as flusulfinam . The IUPAC name of this compound is 2-fluoro-N-(5-methyl-1,3,4-oxadiazol-2-yl)-3-(propane-1-sulfinyl)-4-(trifluoromethyl)benzamide . The CAS Registry Number is 2428458-82-4 . It has a molecular formula of C14H13F4N3O3S .


Molecular Structure Analysis

The molecular structure of “3-fluoro-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide” includes a benzamide group, a 1,3,4-oxadiazole ring, and a methylsulfonylphenyl group . The presence of these functional groups can influence the compound’s reactivity and properties.

Scientific Research Applications

Fluorescence Tagging and Analytical Applications

Fluorogenic Reagents for Thiols

Research has identified compounds related to the fluorogenic reagent 4-(N,N-dimethylaminosulphonyl)-7-fluoro-2,1,3-benzoxadiazole (DBD-F) for use in highly sensitive and specific detection of thiols. These reagents exhibit negligible fluorescence on their own but fluoresce intensely upon reacting with thiols, making them valuable for biochemical assays and analytical chemistry (Toyo’oka et al., 1989).

Material Science and Polymer Applications

Memory Device Applications

A study on triphenylamine-based aromatic polymers derived from 1,3,4-oxadiazole and other components explored their use in memory devices. These materials showed diverse memory behaviors depending on their structural conformations, highlighting the potential of 1,3,4-oxadiazole derivatives in electronic and memory device applications (Chen et al., 2013).

Anticancer Research

Anticancer Evaluation

Compounds similar to 3-fluoro-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide have been designed, synthesized, and evaluated for their anticancer activities against various cancer cell lines. Some derivatives showed significant anticancer activities, suggesting the potential for further development as anticancer agents (Ravinaik et al., 2021).

Antibacterial and Antifungal Applications

Antibacterial and Antifungal Activities

Research into sulfone derivatives containing 1,3,4-oxadiazole moieties, such as those structurally related to 3-fluoro-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide, has shown promising antibacterial and antifungal activities. These findings suggest their potential as novel antimicrobial agents with specific applications in treating infections caused by resistant pathogens (Shi et al., 2015).

properties

IUPAC Name

3-fluoro-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN3O4S/c1-25(22,23)13-7-3-5-11(9-13)15-19-20-16(24-15)18-14(21)10-4-2-6-12(17)8-10/h2-9H,1H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKMNONDRJMQLDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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